Methyl 7-oxooctadecanoate

説明

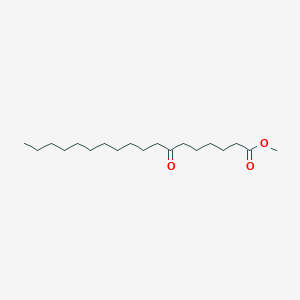

Methyl 7-oxooctadecanoate (CAS: 2380-22-5) is a methyl ester derivative of 7-oxooctadecanoic acid, with the molecular formula C₁₉H₃₆O₃ and a molecular weight of 312.49 g/mol . Structurally, it features an 18-carbon chain (octadecanoate) with a ketone group at the seventh carbon position, esterified with a methyl group. This compound is synthesized via catalytic methods, such as Grubbs Catalyst® M51, often alongside regioisomers like methyl 5-oxooctadecanoate (3a) and methyl 10-oxooctadecanoate (3e) . Its primary applications include roles in organic synthesis, antimicrobial agent development, and as a phytochemical constituent in plant extracts used for nanoparticle biosynthesis .

特性

IUPAC Name |

methyl 7-oxooctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-12-15-18(20)16-13-11-14-17-19(21)22-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHPCXRUUSTYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)CCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336879 | |

| Record name | Methyl 7-oxooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2380-22-5 | |

| Record name | Methyl 7-oxooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Conditions

The process begins with the preparation of an appropriate acyl chloride. For methyl 7-oxooctadecanoate, heptanoyl chloride (C₆H₁₁COCl) serves as the acylating agent. When reacted with undecanyl magnesium bromide (C₁₁H₂₃MgBr), the Grignard reagent attacks the electrophilic carbonyl carbon, forming a ketone intermediate. Subsequent esterification with methanol yields the target compound.

Key Steps :

-

Acyl Chloride Synthesis : Heptanoic acid is treated with thionyl chloride (SOCl₂) to generate heptanoyl chloride.

-

Grignard Reaction : The acyl chloride reacts with undecanyl magnesium bromide in anhydrous diethyl ether at 0–5°C under inert atmosphere.

-

Esterification : The resulting 7-oxooctadecanoic acid is methylated using methanol and catalytic sulfuric acid.

Optimization Insights :

-

Temperature Control : Maintaining subambient temperatures (−10°C to 5°C) minimizes side reactions such as over-addition of the Grignard reagent.

-

Solvent Selection : Ethers (e.g., THF, diethyl ether) enhance reagent solubility and reaction homogeneity.

Cross Metathesis for Chain Elongation

Olefin metathesis, particularly cross metathesis (CM), offers a modular approach to constructing long-chain keto esters. This method, demonstrated for 11-hydroxystearic acid derivatives, can be reconfigured for this compound.

Substrate Selection and Catalysis

The strategy employs two unsaturated precursors:

-

Allyl 7-oxoheptanoate : A C9 keto ester with a terminal double bond.

-

1-Decene : A C10 alkene.

Under microwave irradiation, Grubbs catalyst (M51) facilitates carbon-carbon bond reorganization, yielding the 18-carbon chain with a ketone at position 7.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Grubbs M51 (5 mol%) |

| Temperature | 63°C |

| Duration | 30 minutes |

| Solvent | Toluene |

Advantages :

-

Efficiency : Microwave irradiation reduces reaction time from hours to minutes.

-

Stereoselectivity : High trans-selectivity (>90%) minimizes isomer separation challenges.

Oxidation of Secondary Alcohol Precursors

The oxidation of methyl 7-hydroxyoctadecanoate provides a straightforward route to the keto ester. Sodium periodate (NaIO₄) or Jones reagent (CrO₃/H₂SO₄) can effect this transformation.

Stepwise Synthesis

-

Hydroxy Ester Preparation : Methyl 7-hydroxyoctadecanoate is synthesized via borohydride reduction of this compound’s keto precursor.

-

Oxidation : The secondary alcohol is treated with Jones reagent at 0°C, yielding the ketone.

Yield Considerations :

-

Jones Oxidation : Delivers ~85% yield but requires stringent temperature control to avoid overoxidation.

-

Swern Oxidation : Alternative using oxalyl chloride and dimethyl sulfoxide (DMSO) offers milder conditions (yield: 78%).

Industrial-Scale Esterification Techniques

Large-scale production of this compound leverages continuous-flow reactors to enhance efficiency and purity.

Continuous-Flow Esterification

Process Parameters :

-

Reagents : 7-Oxooctadecanoic acid and methanol (molar ratio 1:5).

-

Catalyst : Amberlyst-15 (ion-exchange resin).

-

Conditions :

-

Temperature: 70°C

-

Residence time: 20 minutes

-

Pressure: 10 bar

-

Outcomes :

Comparative Analysis of Synthetic Methods

The table below evaluates the four primary methods based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Cost Efficiency | Key Limitations |

|---|---|---|---|---|

| Grignard Addition | 72–78 | Moderate | High | Sensitive to moisture |

| Cross Metathesis | 65–70 | High | Moderate | Catalyst cost |

| Alcohol Oxidation | 78–85 | Low | Low | Overoxidation risks |

| Continuous-Flow Ester. | 95–98 | High | High | Initial setup investment |

化学反応の分析

Types of Reactions: Methyl 7-oxooctadecanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminium hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.

Major Products:

Oxidation: Octadecanoic acid derivatives.

Reduction: Methyl 7-hydroxyoctadecanoate.

Substitution: Various substituted octadecanoate esters.

科学的研究の応用

Chemical Properties and Structure

Methyl 7-oxooctadecanoate is characterized by a long hydrocarbon chain with a ketone functional group at the seventh carbon position. This structural feature influences its reactivity and interactions with biological systems. The compound has a molecular weight of approximately 304.48 g/mol, which plays a role in its physical properties and biological activities.

Scientific Research Applications

1. Chemistry

This compound serves as an important intermediate in organic synthesis. It is utilized in the production of complex organic molecules and polymers. Its keto group enables various chemical transformations, including oxidation and reduction reactions, making it valuable in synthetic organic chemistry.

2. Biology

In biological research, this compound is studied for its role in lipid metabolism and enzyme interactions. It acts as a model compound to understand the mechanisms of lipid-related biological processes.

3. Industry

The compound finds applications in the production of surfactants, lubricants, and plasticizers. Its unique properties allow it to enhance the performance characteristics of these materials.

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : This compound demonstrates significant antioxidant properties, capable of scavenging free radicals. Studies have shown that it can neutralize reactive oxygen species (ROS), contributing to cellular protection against oxidative stress.

- Anticancer Properties : In vitro studies reveal that this compound possesses cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MOLT-4 (leukemia). The following table summarizes its cytotoxicity:

| Cell Line | IC50 (µg/ml) |

|---|---|

| HeLa | 19.95 ± 1.18 |

| MOLT-4 | 15.84 ± 1.64 |

These values suggest that this compound may selectively inhibit cancer cell proliferation through mechanisms such as apoptosis induction.

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which may contribute to therapeutic effects in chronic inflammatory conditions.

Case Studies

1. Study on Cancer Cell Lines : A comprehensive study evaluated the effects of various fatty acid methyl esters on cancer cell lines, including HeLa and MOLT-4. This compound was among the compounds tested, showing promising results in reducing cell viability and inducing apoptosis.

2. Antioxidant Efficacy : In another case study focusing on the antioxidant capacity of different extracts containing octadecanoic acid derivatives, this compound was highlighted for its ability to effectively scavenge free radicals, outperforming several other tested compounds.

Mechanisms Underlying Biological Activities

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound likely exerts its antioxidant effects through direct scavenging of ROS and by upregulating endogenous antioxidant enzymes.

- Cytotoxic Mechanism : The cytotoxic effects on cancer cells may involve induction of apoptosis via mitochondrial pathways or disruption of cellular signaling pathways essential for cancer cell survival.

作用機序

The mechanism of action of methyl 7-oxooctadecanoate involves its interaction with specific molecular targets and pathways. The keto group at the seventh carbon position plays a crucial role in its reactivity and interaction with other molecules. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. Its effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical structure and biological activity.

類似化合物との比較

Structural and Functional Comparison with Regioisomers

Methyl 7-oxooctadecanoate (3b) belongs to a family of oxooctadecanoate esters distinguished by the position of the ketone group on the alkyl chain. Key regioisomers include:

Key Findings :

- Biological Activity: The position of the oxo group significantly influences bioactivity. For example, methyl 5-oxooctadecanoate (3a) is reduced to methyl 5-hydroxyoctadecanoate (4a), a precursor for hydroxystearic acids with antiproliferative effects on human cancer cells . In contrast, this compound (3b) demonstrates antimicrobial properties when used in Withania somnifera-mediated silver nanoparticle synthesis .

- Synthetic Utility : All regioisomers are synthesized via similar catalytic pathways (e.g., Grubbs Catalyst® M51) but differ in downstream reactivity due to ketone positioning .

Comparison with Other Methyl Esters

This compound is distinct from simpler methyl esters (e.g., methyl palmitate) and complex diterpene esters (e.g., sandaracopimaric acid methyl ester) in structure and application:

Functional Differences :

- Reactivity: The ketone group in this compound allows for nucleophilic additions and reductions, unlike non-functionalized esters like methyl palmitate .

Comparison with Ethyl Esters and Hydroxy Derivatives

Ethyl esters (e.g., ethyl linolenate) and hydroxy derivatives (e.g., methyl 5-hydroxyoctadecanoate) exhibit distinct properties:

- Ethyl Linolenate: Contains unsaturated bonds, making it prone to oxidation; used in lipid metabolism studies .

- Methyl 5-Hydroxyoctadecanoate: Derived from 3a via sodium borohydride reduction; exhibits antiproliferative activity absent in 3b .

生物活性

Methyl 7-oxooctadecanoate, a fatty acid derivative, has garnered attention due to its potential biological activities, particularly in the context of cancer research and metabolic health. This article synthesizes current findings on the compound's biological effects, focusing on its antiproliferative properties, metabolic implications, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C19H36O3) is a methyl ester of a fatty acid with a ketone functional group located at the seventh carbon. This structural feature is crucial for its biological activity, influencing interactions with cellular targets.

Antiproliferative Activity

Recent studies have highlighted the significant antiproliferative effects of this compound on various human cancer cell lines. The compound exhibits varying degrees of inhibitory potency, particularly against colorectal and breast cancer cells.

Key Findings

- Inhibition of Cell Proliferation : this compound has shown statistically significant growth inhibition in several cancer cell lines including HT29 (human colon adenocarcinoma), HeLa (cervical cancer), and MCF7 (breast cancer) cells. The IC50 values for these cells were reported as follows:

- HT29 : IC50 = 14.7 μM

- HeLa : IC50 = 26.6 μM

- MCF7 : IC50 = 21.4 μM

- Mechanism of Action : The compound induces cell cycle arrest without promoting apoptosis, suggesting that it may inhibit proliferation through mechanisms such as upregulation of cell cycle inhibitors like p21WAF1 .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HT29 | 14.7 | Cell cycle arrest |

| HeLa | 26.6 | Upregulates p21WAF1 |

| MCF7 | 21.4 | Inhibits proliferation |

Metabolic Implications

Beyond its anticancer properties, this compound has been studied for its role in metabolic regulation. Research indicates that it may influence lipid metabolism and exhibit anti-inflammatory properties.

Case Studies

- Anti-Diabetic Effects : In animal models, supplementation with methyl esters of fatty acids, including this compound, demonstrated improvements in insulin sensitivity and reductions in inflammatory markers associated with metabolic syndrome .

- Inflammation Modulation : The compound has been shown to reduce the expression of pro-inflammatory cytokines in vitro, suggesting potential applications in treating chronic inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。